methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate
Description
Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a cyanoenamine ester derivative featuring a conjugated system with a pyrazole moiety. The (2E)-configuration indicates a trans arrangement of substituents around the double bond, which influences its reactivity and intermolecular interactions. The compound’s structure includes:
- A cyano (-CN) group at the α-position, enhancing electrophilicity.
- A methyl ester (-COOCH₃) at the β-position, contributing to solubility in polar solvents.
- A 3-methyl-1H-pyrazol-5-ylamino group, enabling hydrogen-bonding interactions via the NH group .
Its synthesis likely follows protocols similar to those described for structurally related compounds, involving condensation reactions with malononitrile or ethyl cyanoacetate under reflux conditions .
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6-3-8(13-12-6)11-5-7(4-10)9(14)15-2/h3,5H,1-2H3,(H2,11,12,13)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHRBUSPEBFSRN-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N/C=C(\C#N)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with methyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of methyl (2E)-2-cyano compounds exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds show potent antiproliferative effects against various cancer cell lines, including HCT116 and MCF7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The presence of the pyrazole ring is crucial for enhancing these biological activities.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it may affect pathways related to cancer cell proliferation and survival by inhibiting specific kinases involved in tumor growth .
Material Science Applications
Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has shown promise in material science, particularly in the development of polymers and coatings. Its reactive functional groups allow it to participate in polymerization processes, leading to materials with enhanced thermal stability and mechanical properties .
Case Study 1: Anticancer Activity Assessment
In a study published in Pharmaceutical Research, methyl (2E)-2-cyano derivatives were synthesized and screened for their anticancer properties. The results indicated that specific substitutions on the pyrazole ring significantly influenced the anticancer activity against human cancer cell lines. The study concluded that optimizing the structure could lead to more effective therapeutic agents against cancer .
Case Study 2: Polymer Development
Another research project focused on utilizing methyl (2E)-2-cyano compounds in creating novel polymeric materials. The study highlighted how incorporating this compound into polymer matrices improved mechanical strength and thermal resistance compared to traditional materials. This advancement suggests potential applications in industries requiring durable materials .
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares key features with pyrazole-based derivatives reported in and . Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations :
- Electron-Withdrawing Groups: The cyano group in the target compound and 11a enhances electrophilicity, favoring nucleophilic attack. In contrast, 7a incorporates a thiophene ring, which may improve π-stacking interactions.
- Hydrogen Bonding : The NH group in the pyrazole moiety (target compound) and hydroxy groups (11a, 7a) enable hydrogen-bonded networks, influencing crystal packing and stability .
Challenges in Comparative Studies
- Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.
Biological Activity
Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Molecular Formula: CHNO
Molar Mass: 220.23 g/mol
CAS Number: 116855-20-0
The compound features a cyano group and a pyrazole moiety, which are known to contribute to various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway often includes the formation of the pyrazole ring followed by the introduction of the cyano and methyl ester functionalities.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | 6.25 µg/mL |
These results indicate that the compound has potent inhibitory effects against both Gram-negative and Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
The pyrazolone derivatives, including this compound, have been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory activity is attributed to their ability to modulate pathways involved in inflammation, such as NF-kB signaling .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazolone derivatives, including this compound. The compound showed significant inhibition against clinical isolates of Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin .
- Anti-inflammatory Effects : In an experimental model of inflammation, the compound demonstrated a reduction in paw edema in rats, indicating its potential use as an anti-inflammatory agent. The study highlighted its ability to decrease levels of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Q. 1.1. What are the recommended methods for synthesizing methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate?
Answer: The compound can be synthesized via condensation reactions between pyrazole-carboxaldehyde derivatives and cyanoacetate esters. For example:
- Step 1: React 3-methyl-1H-pyrazole-5-carboxaldehyde with ethyl cyanoacetate under basic conditions (e.g., piperidine in ethanol) to form the α,β-unsaturated intermediate.
- Step 2: Optimize reaction conditions (temperature: 60–80°C, time: 4–6 hours) to enhance regioselectivity and yield .
- Step 3: Perform esterification with methanol under acidic catalysis to obtain the methyl ester .
Validation: Monitor reaction progress via TLC and confirm the final product using NMR (e.g., ¹H/¹³C) and HPLC (>95% purity) .
Q. 1.2. How can the structure of this compound be confirmed experimentally?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: Identify characteristic peaks:
- Pyrazole NH proton at δ 10–12 ppm (¹H NMR).
- Cyano group (C≡N) at ~110–120 ppm (¹³C NMR) .
- X-ray Crystallography: Resolve the (2E)-configuration and intramolecular hydrogen bonding between the cyano and amino groups .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. 1.3. What are the stability considerations for this compound under laboratory conditions?
Answer:
- Thermal Stability: Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent decomposition. Avoid exposure to >50°C .
- Light Sensitivity: Protect from UV light to prevent photoisomerization of the α,β-unsaturated system .
- Moisture: Use anhydrous solvents (e.g., dry DCM) during reactions to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Experimental Reprodubility: Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. ethanol) .
- Data Triangulation: Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to validate target interactions .
- Statistical Analysis: Apply ANOVA or multivariate regression to isolate confounding variables (e.g., impurities in synthesized batches) .
Q. 2.2. What advanced strategies can optimize the regioselectivity of reactions involving the pyrazole moiety?
Answer:
- Protecting Groups: Temporarily block the NH group of the pyrazole using Boc or Fmoc to direct reactivity to the α,β-unsaturated ester .
- Catalysis: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Michael addition efficiency at the β-carbon .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the cyano group, while non-polar solvents stabilize the enamine system .
Q. 2.3. How can the environmental impact of this compound be assessed in long-term studies?
Answer:
- Degradation Pathways: Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products .
- Ecotoxicology: Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic toxicity .
- Computational Modeling: Predict bioaccumulation potential using logP values (estimated via HPLC retention times) and QSAR models .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 (pyrazole C-H), δ 3.7 (ester OCH₃) | |
| X-ray | C=C bond length: ~1.34 Å; Dihedral angle: ~180° | |
| HPLC (C18) | Retention time: 8.2 min (ACN:H₂O = 70:30) |
Q. Table 2: Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >80°C increases side reactions |
| Catalyst | Piperidine (10 mol%) | Enhances enamine formation |
| Solvent | Ethanol vs. Toluene | Ethanol improves solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
